

# fucosterol safety and toxicity profile

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## Compound Focus: Fucosterol

CAS No.: 17605-67-3

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## Quantitative Toxicity Profile

The table below summarizes key toxicity data from recent *in vitro* and *in vivo* studies.

Model System	Test Type	Endpoint (IC <sub>50</sub> , LC <sub>50</sub> , etc.)	Key Findings	Source Compound/Study
HEK293 Cells (Human Embryonic Kidney)	<i>In vitro</i> , MTT assay	IC <sub>50</sub> = 279.90 µg/mL	Concentration-dependent reduction in cell viability.	Purified Fucosterol [1]
Zebrafish Embryos	<i>In vivo</i> , Acute Toxicity	LC <sub>50</sub> = 173.60 µg/mL	Medial lethal concentration determined.	Purified Fucosterol [1]
C2C12 Myotubes (Mouse Skeletal Muscle)	<i>In vitro</i> , Gene & Protein Expression	N/A	No signs of toxicity; inhibited expression of atrophy-related genes (atrogen-1, MuRF1) and pro-inflammatory cytokines (TNF-α, IL-6).	Purified Fucosterol [2]
C57BL/6J Mice	<i>In vivo</i> , Repeated	10 and 30 mg/kg/day	No adverse effects on body weight; significantly	Purified Fucosterol [2]

Model System	Test Type	Endpoint (IC <sub>50</sub> , LC <sub>50</sub> , etc.)	Key Findings	Source Compound/Study
	Dose (1 week)		attenuated immobilization-induced muscle atrophy.	
<b>ApoE<sup>-/-</sup> Mice</b> (Atherosclerosis Model)	<i>In vivo</i> , Repeated Dose (12 weeks)	Not specified (treatment dose)	Reduced atherosclerotic plaques and lipid levels with no reported toxicity.	Purified Fucosterol [3]
<b>HUVECs</b> (Human Umbilical Vein Endothelial Cells)	<i>In vitro</i> , CCK-8 assay	N/A	Attenuated ox-LDL-induced cell injury and apoptosis.	Purified Fucosterol [3]

## Detailed Experimental Protocols

For researchers looking to replicate or design safety assessments, here are the methodologies from key studies.

- **Cell Viability Assay (MTT) on HEK293 Cells [1]:**

- **Cell Culture:** HEK293 cells are grown in standard culture medium (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Compound Treatment:** Seed cells in a 96-well plate. After adherence, treat with a concentration range of **fucosterol** (e.g., 0.1–2,000 µg/mL). Include a positive control (e.g., 20 µg/mL Paclitaxel) and a vehicle control.
- **Viability Measurement:** After incubation, add MTT reagent to each well and incubate further to allow formazan crystal formation. Dissolve the crystals with a solvent like DMSO.
- **Analysis:** Measure absorbance at 570 nm using a microplate reader. Calculate cell viability percentage relative to the control and determine the IC<sub>50</sub> value.

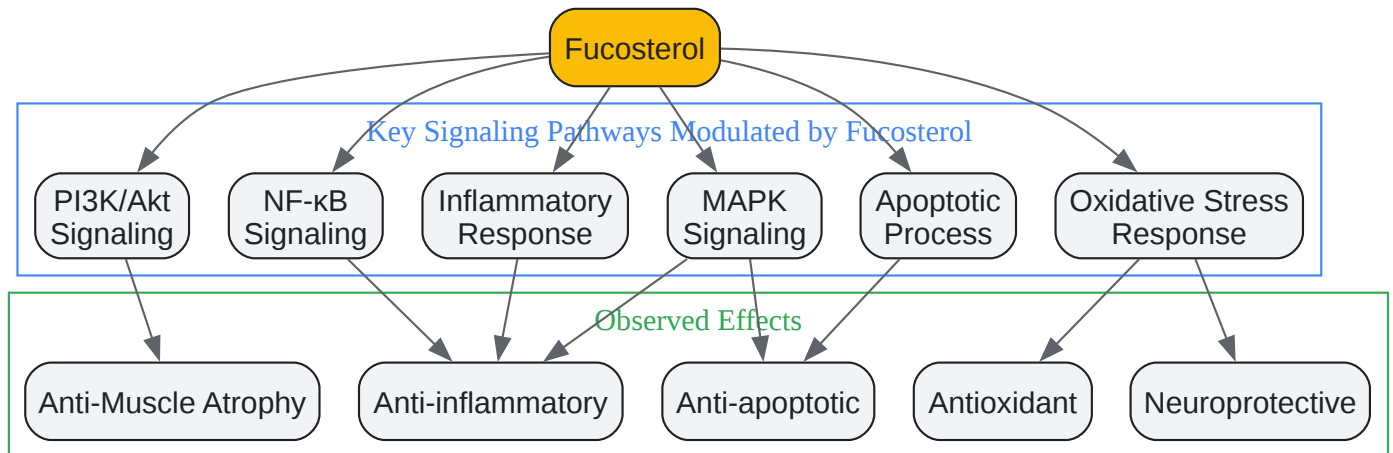
- **Zebrafish Embryo Acute Toxicity Test [1]:**

- **Embryo Exposure:** Place healthy zebrafish embryos in well plates and expose them to various concentrations of **fucosterol** dissolved in the embryo medium.
- **Observation & Endpoint:** Observe embryos over 48 to 96 hours post-fertilization (hpf) for lethal endpoints (e.g., coagulation, lack of somite formation, lack of heartbeat).

- **Data Calculation:** Record mortality rates at each concentration. Use statistical analysis (e.g., probit analysis) to calculate the LC<sub>50</sub> value.
- **In Vivo Model of Skeletal Muscle Atrophy [2]:**
  - **Animal Model:** Use male C57BL/6J mice. Induce muscle atrophy by immobilizing one hindlimb for one week.
  - **Dosing Regimen:** Orally administer **fucosterol** (e.g., 10 or 30 mg/kg/day) or a vehicle control to the immobilized mice for one week.
  - **Functional and Tissue Analysis:** Assess functional improvement via grip strength test. Euthanize animals and collect muscles (e.g., tibialis anterior, gastrocnemius) for weight measurement, histology (cross-sectional area analysis), and molecular biology analysis (e.g., Western blot, RT-qPCR).

## Mechanisms of Action and Signaling Pathways

**Fucosterol**'s therapeutic effects and low toxicity are linked to its multi-target action on key cellular pathways. The diagram below illustrates the core mechanisms identified through network pharmacology and experimental validation.



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**Fucosterol**'s modulation of cellular signaling pathways underpins its biological activities and low toxicity profile [4].

- **Anti-inflammatory and Anti-apoptotic Mechanisms:** **Fucoesterol** inhibits the **NF-κB and p38 MAPK signaling pathways**, reducing the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [3] [2]. This action protects cells from inflammation-induced damage and death. In vascular endothelial cells, this attenuation of inflammation and apoptosis contributes to its anti-atherosclerotic effect [3].
- **Anti-Muscle Atrophy Mechanism:** In skeletal muscle atrophy models, **fucoesterol** regulates the **Akt/mTOR/FoxO3α signaling pathway** [2]. It promotes protein synthesis by activating the **PI3K/Akt/mTOR** axis and suppresses protein degradation by inhibiting the transcription factor **FoxO3α**, which downregulates the E3 ubiquitin ligases **Atrogin-1** and **MuRF1**. This dual action helps preserve muscle mass [2].

## Current Research Gaps and Future Directions

Despite promising safety data, certain critical gaps must be addressed before clinical development.

- **Lack of Clinical Data:** A significant limitation is the absence of human clinical trials evaluating **fucoesterol**'s safety, toxicity, and pharmacokinetics [5] [6].
- **Insufficient Chronic Toxicity Data:** Most *in vivo* studies are relatively short-term. Comprehensive regulatory requirements include **sub-chronic and chronic toxicity studies** in rodent and non-rodent models [5].
- **ADME Profiling:** While *in silico* predictions show **fucoesterol** has good drug-likeness and can cross the blood-brain barrier [4], rigorous experimental ADME (Absorption, Distribution, Metabolism, Excretion) studies are needed.

## Conclusion

**Fucoesterol** presents a compelling safety profile in preliminary studies, characterized by low toxicity across various models and multi-target mechanisms that underpin its therapeutic potential. However, the absence of clinical data remains the primary hurdle. Future work should prioritize rigorous chronic toxicology assessments and well-designed clinical trials to firmly establish its safety for human use.

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